REACTION_CXSMILES
|
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.N12CCCN=C1CCCCC2>C1C=CC=CC=1>[CH:5]12[CH2:9][CH:8]([O:7][C:6]1=[O:10])[CH:2]=[CH:3][CH2:4]2
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
IC1CCC2C(OC1C2)=O
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off from the cooled solution
|
Type
|
WASH
|
Details
|
washed with ether (100 ml)
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC=CC(OC1=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.N12CCCN=C1CCCCC2>C1C=CC=CC=1>[CH:5]12[CH2:9][CH:8]([O:7][C:6]1=[O:10])[CH:2]=[CH:3][CH2:4]2
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
IC1CCC2C(OC1C2)=O
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered off from the cooled solution
|
Type
|
WASH
|
Details
|
washed with ether (100 ml)
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC=CC(OC1=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |